molecular formula C23H20BrN3O2S2 B306045 N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B306045
M. Wt: 514.5 g/mol
InChI Key: ISUKCFWMTUINPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, commonly known as BPTES, is a small molecule inhibitor that targets the metabolic enzyme glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by BPTES has been shown to impair cancer cell growth and proliferation, making it a promising target for cancer therapy.

Mechanism of Action

BPTES binds to the allosteric site of N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, causing a conformational change that inhibits its activity. This leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. As a result, cancer cells are unable to proliferate and survive, making BPTES a promising therapeutic option for cancer treatment.
Biochemical and physiological effects:
BPTES has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the high metabolic demand of cancer cells, which makes them more dependent on glutamine metabolism. In addition, BPTES has been shown to induce autophagy in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using BPTES in lab experiments is its specificity towards N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, which allows for targeted inhibition of cancer cell metabolism. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide inhibitors that can overcome the limitations of BPTES. Another area of interest is the investigation of potential combination therapies that can enhance the efficacy of BPTES in cancer treatment. Finally, the development of imaging agents that can detect N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in vivo could provide valuable information for the diagnosis and monitoring of cancer.

Synthesis Methods

The synthesis of BPTES involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiophenol to form the corresponding sulfonamide. This is then reacted with 2-acetylamino-3-methylbenzoic acid to obtain the intermediate compound. The final step involves the reaction of the intermediate with 5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to yield BPTES.

Scientific Research Applications

BPTES has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that BPTES effectively inhibits N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in various cancer cell lines, leading to a decrease in cell proliferation and survival. In vivo studies have also shown that BPTES can inhibit tumor growth in mouse models of cancer.

properties

Product Name

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Molecular Formula

C23H20BrN3O2S2

Molecular Weight

514.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[5,6-dimethyl-3-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20BrN3O2S2/c1-13-5-4-6-18(11-13)27-22(29)20-14(2)15(3)31-21(20)26-23(27)30-12-19(28)25-17-9-7-16(24)8-10-17/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

ISUKCFWMTUINPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.